molecular formula C9H7BClNO2S B15091743 Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- CAS No. 2225155-08-6

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-

Cat. No.: B15091743
CAS No.: 2225155-08-6
M. Wt: 239.49 g/mol
InChI Key: SCEJBDRESIQDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a thiophene ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups on enzymes or other proteins, leading to the inhibition of their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- can be compared with other similar compounds, such as:

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a pyridine ring.

    Thiophenylboronic acid: Contains a thiophene ring similar to the target compound but lacks the pyridine ring and chlorine substitution.

    Pyridylboronic acid: Similar to the target compound but without the thiophene ring and chlorine substitution.

The uniqueness of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- lies in its combination of a pyridine ring, thiophene ring, and chlorine substitution, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives.

Properties

CAS No.

2225155-08-6

Molecular Formula

C9H7BClNO2S

Molecular Weight

239.49 g/mol

IUPAC Name

(5-chloro-6-thiophen-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H

InChI Key

SCEJBDRESIQDEF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CS2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.